molecular formula C9H12O B073261 (S)-1-Phenylpropan-2-ol CAS No. 1517-68-6

(S)-1-Phenylpropan-2-ol

Cat. No.: B073261
CAS No.: 1517-68-6
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Phenylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a phenyl group attached to the second carbon of a propanol chain. This compound is notable for its chiral nature, with the (S)-enantiomer being the focus due to its specific stereochemistry. It is often used in various chemical syntheses and has applications in pharmaceuticals and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Phenylpropan-2-ol can be synthesized through several methods. One common approach is the enantioselective reduction of acetophenone using chiral catalysts. This method involves the use of hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium complex, to selectively produce the (S)-enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of acetophenone using alcohol dehydrogenases derived from microorganisms is a widely adopted method. This biocatalytic process is favored for its high enantioselectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce acetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield 1-phenylpropan-2-amine.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: Acetophenone.

    Reduction: 1-Phenylpropan-2-amine.

    Substitution: 1-Phenyl-2-chloropropane or 1-Phenyl-2-bromopropane.

Scientific Research Applications

(S)-1-Phenylpropan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.

    Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases.

    Medicine: The compound is a precursor in the synthesis of pharmaceuticals, including certain antidepressants and antihistamines.

    Industry: It is utilized in the fragrance industry for the production of perfumes and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-1-Phenylpropan-2-ol in biological systems involves its interaction with specific enzymes. For instance, in enzymatic reduction processes, it acts as a substrate for alcohol dehydrogenases, which catalyze the conversion of the alcohol to its corresponding ketone or aldehyde. The stereochemistry of the (S)-enantiomer plays a crucial role in its binding affinity and reaction rate with these enzymes.

Comparison with Similar Compounds

    ®-1-Phenylpropan-2-ol: The enantiomer of (S)-1-Phenylpropan-2-ol, differing in its stereochemistry.

    1-Phenylethanol: A structurally similar compound with one less carbon in the alkyl chain.

    2-Phenylpropan-1-ol: An isomer with the hydroxyl group on the first carbon.

Uniqueness: this compound is unique due to its specific (S)-stereochemistry, which imparts distinct reactivity and interaction with chiral environments. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRYIUQUDTGSX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313458
Record name (S)-1-Phenyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-68-6
Record name (S)-1-Phenyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1517-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-propanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-Phenyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-PROPANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EAH5F9HYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g ofsodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 4 liter three-necked flask fitted with a mechanical stirrer and a reflux condenser, were placed 1500 ml of water, 150 g of sodium hydroxide (pellets), 190 ml of ethanol and 180 g of phenylacetone. The mixture was stirred and heated to 80° C., and 150 g of Raney alloy was added very cautiously by small amounts over about 1 hour. During the addition, heating was discontinued and the temperature was maintained at 85°-87° C.
Name
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium borohydride (10.0 g) was added portionwise to an ice cold stirred solution of 1-phenylpropan-2-one (30.0 g) in methanol (500 ml). The mixture was stirred for 4 hours, evaporated and partitioned between water (100 ml) and chloroform (200 ml). The organic phase was dried (MgSO4) and evaporated to give the product as a colourless oil (26.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

This half-ester R-3c (250 mg; 1.0 mmol) was dissolved in methanol (2 mL) and treated with potassium carbonate (276 mg; 2.0 mmol; 2 equiv.) and stirred overnight to completely consume 3c (tlc analysis). The reaction mixture was diluted with water (25 mL) and extracted with ether (3×10 mL). The combined extracts were dried (MgSO4) and concentrated to afford 118 mg (79%) of R-1c. All achiral properties of 1c are as reported above. The absolute configuration of 1c was not exhaustively proven, but was presumed to be R-(-) by analogy with the enzymatic results of 1a and 1b. 1H nmr analysis of the MTPA ester using an analogous procedure to that of Dale et al., J. Org. Chem., 1969, 34, 2543, indicated 54% ee for R-1c. [α]D20 -8.2° (c. 1.19, CH3OH).
[Compound]
Name
ester
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Phenylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
(S)-1-Phenylpropan-2-ol
Reactant of Route 3
Reactant of Route 3
(S)-1-Phenylpropan-2-ol
Reactant of Route 4
Reactant of Route 4
(S)-1-Phenylpropan-2-ol
Reactant of Route 5
Reactant of Route 5
(S)-1-Phenylpropan-2-ol
Reactant of Route 6
Reactant of Route 6
(S)-1-Phenylpropan-2-ol
Customer
Q & A

Q1: The research highlights a "nearly waste-free process" for producing (S)-1-Phenylpropan-2-ol. What makes this approach environmentally advantageous?

A1: The described method utilizes an enzyme membrane reactor coupled with a membrane-based extraction system. [] This closed-loop design minimizes waste generation in two ways:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.